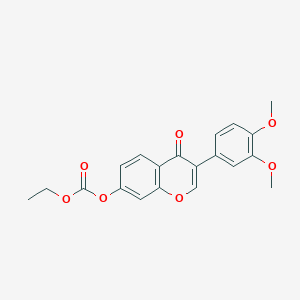

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate" is a derivative of chromenone, which is a class of compounds known as coumarins. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related chromenone compounds involves the reaction of hydroxybenzaldehydes with methoxyphenylacetic acids in the presence of sodium acetate and acetic anhydride, as described in the first paper . Another approach to synthesizing chromenone derivatives, such as the 4-(3,4-dimethoxyphenyl)chromenone-crown ethers, involves the reaction of trihydroxy- or triacetoxybenzenes with ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in acidic conditions, followed by cyclic condensation with polyethylene glycol ditosylates in the presence of alkali carbonates .

Molecular Structure Analysis

The molecular structure of chromenone derivatives can be complex, with the potential for various substituents and structural modifications. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and featured π-π stacking of aromatic residues . This suggests that similar chromenone derivatives, including the compound of interest, may also exhibit interesting structural characteristics.

Chemical Reactions Analysis

Chromenone compounds can undergo various chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . This indicates that the compound may also participate in diverse chemical reactions, which could be exploited for the synthesis of novel materials or biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives can be influenced by their molecular structure. For instance, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals intramolecular hydrogen bonding, which could affect its physical properties such as solubility and melting point . The synthesis of 3-oxo-α-ionol ethyl carbonate, although not the same compound, involves an esterification reaction that could be relevant to the synthesis and properties of the compound of interest .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research on similar compounds, like 4-(3,4-dimethoxyphenyl)chromenone-crown ethers, explores their synthesis for applications in cation binding and fluorescence spectroscopy. The synthesis involves reactions with ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, showcasing applications in supramolecular chemistry and sensor technology (Gündüz et al., 2009).

Catalysis and Green Chemistry

The use of hydrotalcite-type materials as catalysts for synthesizing dimethyl carbonate from ethylene carbonate and methanol highlights the role of organic carbonates in green chemistry and catalysis (Watanabe & Tatsumi, 1998). This research points to the importance of developing eco-friendly catalysts and processes for producing valuable chemicals.

Materials Science and Battery Technology

Studies on the oxidative stability of solvents like ethylene carbonate for lithium-ion battery use demonstrate the critical role of organic carbonates in electrolyte solutions for energy storage technologies. The investigations help in understanding the oxidative decomposition mechanisms of these solvents, which is vital for improving battery performance and safety (Xing et al., 2009).

Organic Carbonates Synthesis

Research on synthesizing cyclic and acyclic carbonates from CO2 and alcohols without metal catalysts or inorganic bases offers insights into sustainable chemistry practices. These processes enable the production of ethylene carbonate, propylene carbonate, and dimethyl carbonate, highlighting the versatility and environmental benefits of organic carbonates synthesis (Lim et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-4-25-20(22)27-13-6-7-14-17(10-13)26-11-15(19(14)21)12-5-8-16(23-2)18(9-12)24-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKSEKDDGLHWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)

![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2532477.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)